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Compound of Interest

Compound Name: BTT-266

Cat. No.: B15618137

Initial searches for a therapeutic agent designated as BTT-266 did not yield specific results.
However, the query revealed information on several other investigational drugs with similar
nomenclature, most notably TAS266 and ST266, as well as BTT1023. This guide synthesizes
the publicly available data on these compounds to provide a comprehensive technical overview
for researchers, scientists, and drug development professionals, while acknowledging the
absence of information on a specific "BTT-266".

TAS266: A Novel Agonistic Nanobody Targeting the
DR5 Receptor

TAS266 is a tetravalent agonistic Nanobody® that targets the Death Receptor 5 (DR5), a key
mediator of apoptosis. Preclinical studies demonstrated that TAS266 was more potent than a
cross-linked DR5 antibody or TRAIL (TNF-related apoptosis-inducing ligand).

A first-in-human Phase | clinical trial was initiated to evaluate the safety, tolerability, maximum
tolerated dose, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary
efficacy of TAS266 in adult patients with advanced solid tumors.[1]

Clinical Trial Protocol

Patients were slated to receive TAS266 intravenously at doses of 3, 10, 15, or 20 mg/kg on
days 1, 8, 15, and 22 of a 28-day cycle.[1] However, the study was terminated prematurely due
to unexpected hepatotoxicity.[1]
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Key Findings and Quantitative Data

Three out of four patients at the initial 3 mg/kg dose level experienced Grade =3 elevations in
aspartate aminotransferase (AST) and/or alanine aminotransferase (ALT) during the first cycle.
[1] These elevations were reversible upon discontinuation of TAS266.[1]

Table 1: TAS266 Phase | Hepatotoxicity Data

Parameter Observation

Dose Level 3 mg/kg

Number of Patients 4

Patients with Grade =3 AST/ALT Elevation 3

Onset of Toxicity Cycle 1

Reversibility Yes, upon discontinuation

Evidence of pre-existing antibodies capable of binding to TAS266 was detected in the three
patients who developed dose-limiting toxicities.[1] Immunogenicity was observed to increase
following treatment.[1] The proposed mechanism for the observed hepatotoxicity involves the
high potency of TAS266, potential immunogenicity, and possible increased DR5 expression on
hepatocytes, leading to enhanced DR5 clustering and subsequent activation of apoptosis in

liver cells.[1]
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ST266: A Potential Therapy for Necrotizing
Enterocolitis

ST266 is under investigation for the treatment of necrotizing enterocolitis (NEC) in infants. A
Phase 1-2 clinical trial is designed to assess the safety, tolerability, and preliminary efficacy of
ST266.[2]

Clinical Trial Design

This is a randomized, controlled, open-label study with a sequential cohort design.[2] Infants
with Bell's stage IlA or higher medical NEC will be randomized to receive either ST266 in
addition to the standard of care (SOC) or SOC alone.[2]

Two dose levels of ST266 are being evaluated: 0.5 mL/kg and 1.0 mL/kg, administered once
daily via intravenous infusion.[2] The study will enroll infants in different weight ranges.[2] The
primary objective is to determine the safety and tolerability based on the incidence of
treatment-emergent adverse events (TEAEs) and serious adverse events (SAESs).[2] The
secondary objective is to assess preliminary efficacy.[2]

Experimental Workflow
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BTT1023: Targeting Vascular Adhesion Protein-1
(VAP-1) in Primary Sclerosing Cholangitis

BTT1023 is a human monoclonal antibody that targets Vascular Adhesion Protein-1 (VAP-1). It
has been investigated in a Phase Il clinical trial for the treatment of Primary Sclerosing
Cholangitis (PSC), a progressive immune-mediated biliary disease.[3][4]

Rationale and Study Design

PSC is characterized by bile duct inflammation and fibrosis.[3] VAP-1 plays a role in mediating
liver inflammation and fibrosis.[4] The rationale for the trial was to evaluate the impact of VAP-1
blockade with BTT1023 on this disease.[3]
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The study was a single-arm, two-stage, multi-center Phase Il clinical trial to investigate the
safety and preliminary efficacy of BTT1023.[3] The primary efficacy endpoint was a reduction in
elevated levels of alkaline phosphatase (ALP), a biomarker for bile duct inflammation.[4]
Secondary endpoints included various measures of liver injury and fibrosis.[4]

Treatment Protocol

Patients with PSC received BTT1023 via intravenous infusion every two weeks over an 11-
week treatment period.[4]

Table 2: BTT1023 Phase lla Study Protocol

Parameter Detail

Drug BTT1023

Indication Primary Sclerosing Cholangitis (PSC)
Phase lla

Administration Intravenous infusion

Dosing Frequency Every two weeks

Treatment Duration 11 weeks

Primary Endpoint Reduction in Alkaline Phosphatase (ALP)

While the search results describe the initiation and design of this trial, a comprehensive
summary of the final results and quantitative data was not available in the provided information.

In conclusion, while the therapeutic potential of a compound specifically named "BTT-266"
remains uncharacterized based on available data, the landscape of similarly named molecules
such as TAS266, ST266, and BTT1023 offers valuable insights into diverse therapeutic
strategies targeting cancer, inflammatory diseases, and rare liver conditions. The challenges
encountered with TAS266 underscore the importance of thorough preclinical immunogenicity
and toxicity assessments. The ongoing trial of ST266 and the completed trial of BTT1023
highlight the continued efforts to develop novel treatments for diseases with high unmet
medical needs. Researchers and drug developers are encouraged to consult primary sources
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and clinical trial registries for the most up-to-date information on these and other investigational
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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